7-Prenyljacareubin: A Technical Guide to Natural Sources and Isolation
7-Prenyljacareubin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for 7-prenyljacareubin, a member of the prenylated xanthone class of natural products. While specific data for 7-prenyljacareubin is limited in publicly available literature, this document compiles and extrapolates information from the isolation of closely related and co-occurring xanthones from the same botanical genus, primarily Calophyllum.
Natural Sources of 7-Prenyljacareubin and Related Xanthones
7-Prenyljacareubin belongs to the xanthone family, a class of secondary metabolites known for their diverse biological activities. The primary natural sources of prenylated xanthones, including jacareubin and its derivatives, are plants belonging to the genus Calophyllum (family Calophyllaceae). Species within this genus are prolific producers of a wide array of complex xanthones.
Key botanical sources include:
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Calophyllum brasiliense : The heartwood of this species is a known source of jacareubin and other prenylated xanthones.
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Calophyllum inophyllum : The stem bark, branches, and roots of this plant have been found to contain a rich diversity of xanthones, including jacareubin and pyranojacareubin.
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Calophyllum soulattri : The stem bark of this species has yielded several unique prenylated xanthones.
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Calophyllum goniocarpum : While less studied, this species is also a potential source of novel xanthones.
These compounds are typically found in the woody tissues of the plants, such as the heartwood, stem bark, and root bark, where they may play a role in the plant's defense mechanisms.
Quantitative Data on Xanthone Isolation from Calophyllum Species
| Compound Name | Plant Species | Plant Part | Extraction Method | Yield (mg from starting material) | Yield (% w/w of extract) | Reference |
| Jacareubin | Calophyllum inophyllum | Branches | Dichloromethane extraction, Column Chromatography | Not Specified | Not Specified | [1] |
| 6-Deoxyjacareubin | Calophyllum inophyllum | Branches | Dichloromethane extraction, Column Chromatography | Not Specified | Not Specified | [1] |
| Pyranojacareubin | Calophyllum inophyllum | Stem Bark | Dichloromethane extraction, Column Chromatography | 6 mg | Not Specified | |
| Macluraxanthone | Calophyllum inophyllum | Stem Bark | Dichloromethane extraction, Column Chromatography | 52 mg | Not Specified | |
| Soulattrin | Calophyllum soulattri | Stem Bark | Dichloromethane extraction, Column Chromatography | 7 mg | Not Specified | |
| Phylattrin | Calophyllum soulattri | Stem Bark | Dichloromethane extraction, Column Chromatography | 67 mg | Not Specified |
Experimental Protocols for Isolation
The following is a generalized protocol for the extraction and isolation of prenylated xanthones from Calophyllum species, based on methodologies reported in scientific literature. This protocol can be adapted and optimized for the specific plant material and target compound.
Plant Material Collection and Preparation
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Collection: Collect the desired plant material (e.g., heartwood, stem bark, or branches) from a mature and healthy Calophyllum tree.
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Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.
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Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
Solvent Extraction
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Maceration:
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Soak the powdered plant material in a suitable organic solvent (e.g., dichloromethane, methanol, or a mixture of hexane and ethyl acetate) at room temperature. A typical ratio is 1:5 to 1:10 (w/v) of plant material to solvent.
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Allow the mixture to stand for 24-72 hours with occasional agitation.
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Filter the mixture through cheesecloth or filter paper to separate the extract from the plant debris.
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Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.
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Soxhlet Extraction (Optional):
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For a more efficient extraction, utilize a Soxhlet apparatus with a suitable solvent. This method allows for continuous extraction but may not be suitable for thermolabile compounds.
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Solvent Evaporation:
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Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
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Chromatographic Purification
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Silica Gel Column Chromatography (Initial Fractionation):
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Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) using a slurry packing method with a non-polar solvent (e.g., hexane).
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Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
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Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or acetone).
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Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
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Repetitive Column Chromatography (Fine Purification):
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Combine fractions containing the target compounds (as indicated by TLC analysis).
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Subject these combined fractions to further rounds of column chromatography, often using a different solvent system or a smaller particle size silica gel for better resolution.
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Isocratic elution (using a single solvent mixture) may be employed at this stage to isolate individual compounds.
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Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification):
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For final purification of the isolated compounds, pTLC or preparative HPLC can be utilized to obtain highly pure samples.
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Structure Elucidation
The structure of the isolated compounds, including 7-prenyljacareubin, is typically determined using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.
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Mass Spectrometry (MS): Techniques such as ESI-MS or HR-MS provide information about the molecular weight and elemental composition.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the xanthone core.
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Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.
Visualizations
General Isolation Workflow
Caption: General workflow for the isolation of 7-prenyljacareubin.
Chemical Structure of 7-Prenyljacareubin
Caption: Chemical structure of 7-Prenyljacareubin.
